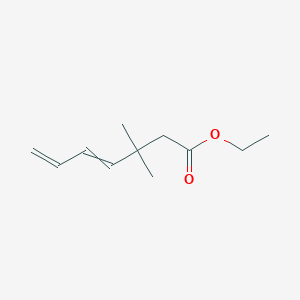
1-Methyl-2,4-dioxo-1,4-dihydro-2H-3,1-benzoxazine-5-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-2,4-dioxo-1,4-dihydro-2H-3,1-benzoxazine-5-sulfonic acid is a heterocyclic compound that features a benzoxazine ring fused with a sulfonic acid group
Preparation Methods
The synthesis of 1-Methyl-2,4-dioxo-1,4-dihydro-2H-3,1-benzoxazine-5-sulfonic acid typically involves the following steps:
Formation of the Benzoxazine Ring: The benzoxazine ring can be synthesized through a cyclization reaction involving an appropriate precursor such as an o-aminophenol derivative and a carbonyl compound.
Introduction of the Sulfonic Acid Group: The sulfonic acid group can be introduced via sulfonation reactions using reagents like sulfur trioxide or chlorosulfonic acid under controlled conditions.
Methylation: The methyl group can be introduced through methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-Methyl-2,4-dioxo-1,4-dihydro-2H-3,1-benzoxazine-5-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Methyl-2,4-dioxo-1,4-dihydro-2H-3,1-benzoxazine-5-sulfonic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological activities, including antimicrobial, antiviral, and anticancer properties.
Materials Science: It is used in the development of advanced materials such as polymers and resins with enhanced properties.
Industrial Chemistry: The compound is utilized in various industrial processes, including catalysis and the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Methyl-2,4-dioxo-1,4-dihydro-2H-3,1-benzoxazine-5-sulfonic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-Methyl-2,4-dioxo-1,4-dihydro-2H-3,1-benzoxazine-5-sulfonic acid can be compared with other similar compounds such as:
1,2,4-Benzothiadiazine-1,1-dioxide: This compound shares a similar heterocyclic structure and is known for its pharmacological activities.
Benzoxazinone Derivatives: These compounds have a similar benzoxazine core and are studied for their medicinal and industrial applications.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical properties, which differentiate it from other related compounds.
Properties
CAS No. |
63016-84-2 |
|---|---|
Molecular Formula |
C9H7NO6S |
Molecular Weight |
257.22 g/mol |
IUPAC Name |
1-methyl-2,4-dioxo-3,1-benzoxazine-5-sulfonic acid |
InChI |
InChI=1S/C9H7NO6S/c1-10-5-3-2-4-6(17(13,14)15)7(5)8(11)16-9(10)12/h2-4H,1H3,(H,13,14,15) |
InChI Key |
KXVWDZYPEFGNRI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=CC=C2)S(=O)(=O)O)C(=O)OC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Diethyl [9-(butylamino)-9H-fluoren-9-YL]phosphonate](/img/structure/B14517115.png)


![2,4-Dichloro-1-[2-(ethoxymethoxy)-3-methoxypropoxy]benzene](/img/structure/B14517128.png)
![4-Ethynyl-3,5-bis[(hydroxyimino)methyl]pyridine-1(4H)-carboxamide](/img/structure/B14517140.png)



![N-{1-[(E)-Methyldiazenyl]ethyl}butan-1-amine](/img/structure/B14517176.png)
![5-[Bis(2-fluoroethyl)amino]-6-methoxypyrimidin-2(1H)-one](/img/structure/B14517177.png)
![(5E,7Z,9Z)-6-chlorobenzo[8]annulene](/img/structure/B14517187.png)



